

An In-depth Technical Guide to m-PEG4-(CH₂)₃-acid

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Compound of Interest

Compound Name: *m*-PEG4-(CH₂)₃-acid

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This technical guide provides a comprehensive overview of **m-PEG4-(CH₂)₃-acid**, a heterobifunctional PEG linker crucial for bioconjugation and drug delivery applications. This document outlines its chemical and physical properties, provides a detailed protocol for its common application in conjugating to amine-containing molecules, and illustrates the underlying chemical processes.

Core Properties of m-PEG4-(CH₂)₃-acid

m-PEG4-(CH₂)₃-acid, also known by its IUPAC name 2,5,8,11-tetraoxapentadecan-15-oic acid, is a monodisperse polyethylene glycol (PEG) derivative. It features a methoxy-terminated tetraethylene glycol spacer and a terminal carboxylic acid connected by a propyl (-(CH₂)₃-) group.^[1] This structure imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules in aqueous environments.^{[1][2]} The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amine groups, forming stable amide bonds.^{[1][2]}

Physicochemical and Structural Data

Property	Value	Reference
CAS Number	874208-84-1	[1]
Chemical Formula	C11H22O6	[1]
Molecular Weight	250.29 g/mol	[1]
Exact Mass	250.1416	[1]
IUPAC Name	2,5,8,11-tetraoxapentadecan-15-oic acid	[1]
SMILES	<chem>COCCOCCOCCOCCCC(O)=O</chem>	[1]
Purity	Typically >98%	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DCM, THF, DMF, and DMSO	[3]
Storage	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place.	[1]

Experimental Protocols

Bioconjugation of m-PEG4-(CH₂)₃-acid to an Amine-Containing Molecule via EDC/NHS Chemistry

This protocol details the steps for conjugating **m-PEG4-(CH₂)₃-acid** to a primary amine-containing molecule, such as a protein, peptide, or small molecule drug, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

- **m-PEG4-(CH₂)₃-acid**

- Amine-containing molecule (e.g., protein, peptide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column or dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Equilibrate **m-PEG4-(CH₂)₃-acid**, EDC, and NHS to room temperature before use.
 - Prepare a stock solution of **m-PEG4-(CH₂)₃-acid** in anhydrous DMF or DMSO.
 - Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
- Activation of **m-PEG4-(CH₂)₃-acid**:
 - Dissolve **m-PEG4-(CH₂)₃-acid** in Activation Buffer.
 - Add a molar excess (typically 2-5 fold) of EDC and NHS to the **m-PEG4-(CH₂)₃-acid** solution.
 - Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
- Conjugation to the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in Coupling Buffer.

- Add the activated **m-PEG4-(CH₂)₃-acid** (from step 2) to the amine-containing molecule solution. A molar excess of the PEG linker is typically used.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-ester.
- Purification of the Conjugate:
 - Remove excess reagents and byproducts by dialysis against an appropriate buffer or by using a desalting column.
 - The purified conjugate can be further analyzed by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the bioconjugation of **m-PEG4-(CH₂)₃-acid**.

Caption: Reaction pathway for EDC/NHS mediated amide bond formation.

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